molecular formula C19H13FN2O2 B15097739 Benzoxazol-2-yl[3-(4-fluorophenoxy)phenyl]amine

Benzoxazol-2-yl[3-(4-fluorophenoxy)phenyl]amine

Cat. No.: B15097739
M. Wt: 320.3 g/mol
InChI Key: QHLXOBGPLKLCNH-UHFFFAOYSA-N
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Description

Benzoxazol-2-yl[3-(4-fluorophenoxy)phenyl]amine is a compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazol-2-yl[3-(4-fluorophenoxy)phenyl]amine typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones under specific conditions. One common method involves the use of 2-aminophenol and 4-fluorophenoxybenzaldehyde in the presence of a catalyst such as phosphorous oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as metal-organic frameworks (MOFs) or nanocatalysts can be employed to improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Benzoxazol-2-yl[3-(4-fluorophenoxy)phenyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

Benzoxazol-2-yl[3-(4-fluorophenoxy)phenyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoxazol-2-yl[3-(4-fluorophenoxy)phenyl]amine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can inhibit protein tyrosine phosphatases (PTPs) or kinases, leading to the modulation of signaling pathways that control cell growth and proliferation . The compound’s ability to form hydrogen bonds and π-π interactions with target proteins enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoxazol-2-yl[3-(4-fluorophenoxy)phenyl]amine is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for developing new materials and pharmaceuticals with enhanced properties.

Properties

Molecular Formula

C19H13FN2O2

Molecular Weight

320.3 g/mol

IUPAC Name

N-[3-(4-fluorophenoxy)phenyl]-1,3-benzoxazol-2-amine

InChI

InChI=1S/C19H13FN2O2/c20-13-8-10-15(11-9-13)23-16-5-3-4-14(12-16)21-19-22-17-6-1-2-7-18(17)24-19/h1-12H,(H,21,22)

InChI Key

QHLXOBGPLKLCNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)NC3=CC(=CC=C3)OC4=CC=C(C=C4)F

Origin of Product

United States

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